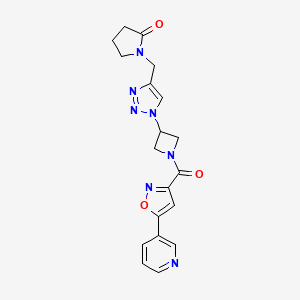
N-(4-chlorophenyl)-3-(3-chloropropanamido)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorophenyl)-3-(3-chloropropanamido)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C18H14Cl2N2O3 and its molecular weight is 377.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antihyperlipidemic Activity
Research on benzofuran-2-carboxamide derivatives, such as those similar to N-(4-chlorophenyl)-3-(3-chloropropanamido)benzofuran-2-carboxamide, has demonstrated promising antihyperlipidemic activity. In a study, certain benzofuran carboxamide compounds were found to significantly reduce plasma triglyceride levels and increase high-density lipoprotein cholesterol levels in experimental models, suggesting their potential as lipid-lowering agents in the treatment of hyperlipidemia and coronary heart diseases (T. Al-qirim et al., 2012).
Antimicrobial and Antibiofilm Properties
Another aspect of research into benzofuran carboxamide derivatives focuses on their antimicrobial and antibiofilm properties. Studies have identified that certain derivatives exhibit significant antipathogenic activity, especially against strains known for biofilm formation, such as Pseudomonas aeruginosa and Staphylococcus aureus. This indicates the potential of these compounds for further development as novel antimicrobial agents with antibiofilm properties (Carmen Limban et al., 2011).
Synthesis and Biological Evaluation
Research has also been conducted on the synthesis and biological evaluation of new benzofuran carboxamide derivatives, including their antimicrobial, anti-inflammatory, and antioxidant (DPPH radical scavenging) activities. These studies highlight the versatility of benzofuran carboxamide derivatives in developing bioactive chemical entities with potential therapeutic applications (A. Lavanya et al., 2017).
Innovative Synthesis Methods
Furthermore, innovative synthesis methods for benzofuran-2-carboxamides have been developed, including microwave-assisted multicomponent protocols. These methods facilitate the rapid identification of biologically active compounds, underscoring the importance of benzofuran carboxamide derivatives in drug discovery campaigns (Paolo Vincetti et al., 2016).
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-(3-chloropropanoylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3/c19-10-9-15(23)22-16-13-3-1-2-4-14(13)25-17(16)18(24)21-12-7-5-11(20)6-8-12/h1-8H,9-10H2,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJZZWZCQNENBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)Cl)NC(=O)CCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(1,3-benzodioxol-5-yl)-5-(4-tert-butylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![4-(4-Allyl-2-methoxyphenoxy)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2983835.png)
![N-(5-chloro-2-methylphenyl)-2-[(6-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide](/img/structure/B2983836.png)


![3,6-dichloro-N-[2-(dimethylamino)ethyl]-N-(2-phenylethyl)pyridine-2-carboxamide](/img/structure/B2983840.png)




![(E)-6-(tert-butyl)-8-((2-hydroxybenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2983854.png)

![(2E)-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2983856.png)
